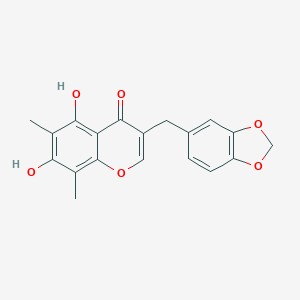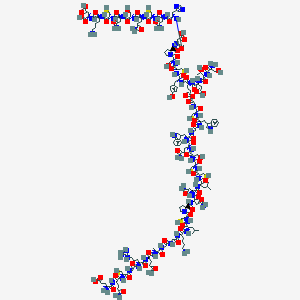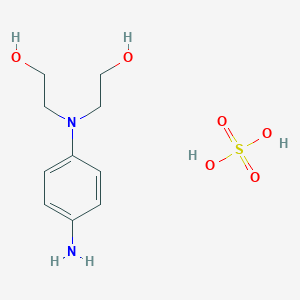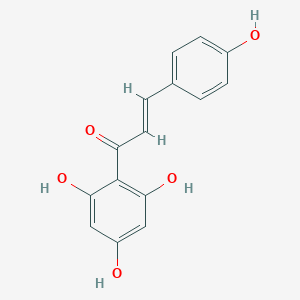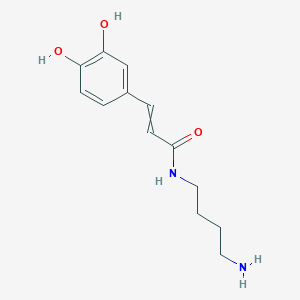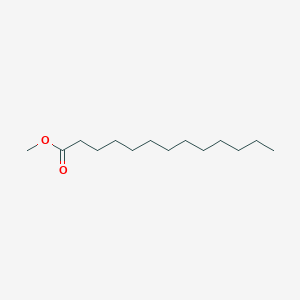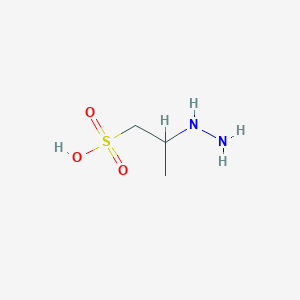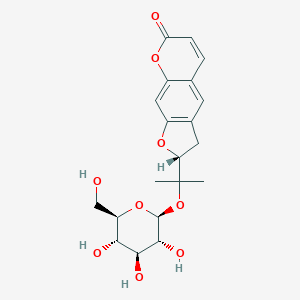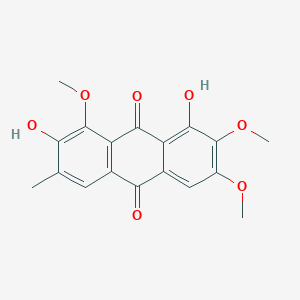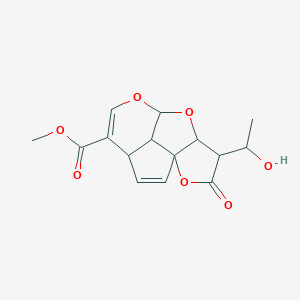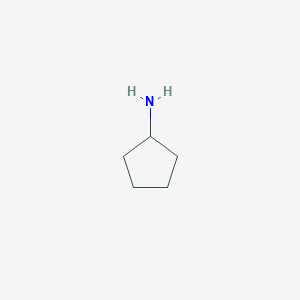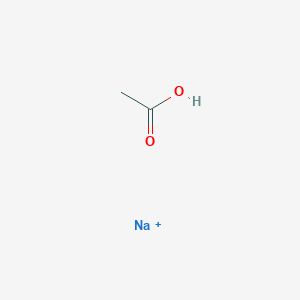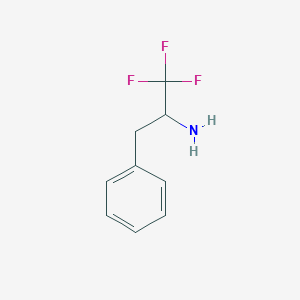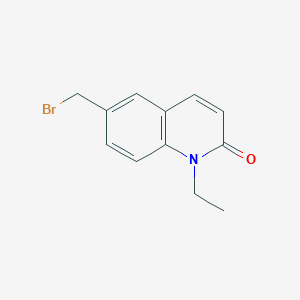
6-(bromomethyl)-1-ethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(bromomethyl)-1-ethylquinolin-2(1H)-one, also known as BMQ, is a chemical compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to interact with DNA, causing damage and inducing cell death in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The interaction of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with DNA has been studied extensively, and it has been shown to form covalent adducts with DNA, leading to DNA damage and cell death.
生化和生理效应
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce DNA damage. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has several advantages for lab experiments. It is a fluorescent probe that can be used to detect DNA damage, making it a valuable tool for studying DNA repair mechanisms. It is also a photosensitizer that can be used in photodynamic therapy for cancer treatment. However, 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 6-(bromomethyl)-1-ethylquinolin-2(1H)-one. One area of research is the development of new synthetic methods for 6-(bromomethyl)-1-ethylquinolin-2(1H)-one that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one, particularly its interaction with DNA. Additionally, further research is needed to fully understand the potential applications of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one in cancer treatment and other diseases.
合成方法
6-(bromomethyl)-1-ethylquinolin-2(1H)-one can be synthesized using a variety of methods, including the condensation of 6-chloromethylquinoline with ethyl formate, followed by bromination with N-bromosuccinimide. Another method involves the reaction of 6-chloromethylquinoline with sodium ethoxide, followed by bromination with N-bromosuccinimide. Both methods have been shown to yield 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with high purity and yield.
科学研究应用
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been used extensively in scientific research as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to be effective in inducing cell death in cancer cells, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
133032-63-0 |
|---|---|
产品名称 |
6-(bromomethyl)-1-ethylquinolin-2(1H)-one |
分子式 |
C12H12BrNO |
分子量 |
266.13 g/mol |
IUPAC 名称 |
6-(bromomethyl)-1-ethylquinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-14-11-5-3-9(8-13)7-10(11)4-6-12(14)15/h3-7H,2,8H2,1H3 |
InChI 键 |
JZYWDBCDQFZYPK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
规范 SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
同义词 |
2(1H)-Quinolinone,6-(bromomethyl)-1-ethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
